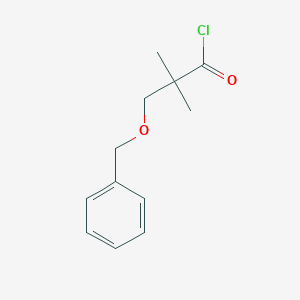

3-苄氧基-2,2-二甲基丙酰氯

描述

科学研究应用

合成螺环衍生物

3-苄氧基-2,2-二甲基丙酰氯已被用于合成螺环衍生物,这些衍生物是酪胺和多巴胺的刚性类似物。这个过程涉及与N-苯甲酰脯氨酸的反应,随后进行环化步骤以得到螺环化合物(Crooks & Rosenberg, 1979)。

双(2,2-二甲基丙酰基)磷化物的形成

这种化合物还在双(2,2-二甲基丙酰基)磷化物的合成中发挥作用。这些磷化物在各种化学反应中至关重要,特别是在与不同金属离子形成络合物时(Becker, Rössler, & Uhl, 1982)。

莫诺西醇的合成

它用于将3-苄氧基-3,3-二甲基丙醛转化为C18-醛中间体的过程,这是合成莫诺西醇,一种生物活性化合物的重要步骤(Stumpp & Schmidt, 1986)。

抗结核化合物的开发

在药物化学领域,它参与合成对结核分枝杆菌具有良好活性的苯甲酰胺衍生物,突显了其在开发新的抗结核药物中的潜在作用(Nimbalkar et al., 2018)。

腐蚀抑制

一种衍生物,苄基二甲基正十六烷基氯化铵,已被研究其在抑制腐蚀方面的有效性,特别是在氯化钠溶液中的铁上,展示了其在工业应用中的潜在用途(Zvauya & Dawson, 1994)。

燃料脱硫

这种化合物还参与合成用于燃料脱硫的氧化还原离子液体,强调了其在环境应用和绿色化学中的重要性(Li et al., 2009)。

高支化聚酯的合成

它已被用于合成高支化聚酯,表明了其在聚合物化学和材料科学中的作用(Wooley et al., 1994)。

作用机制

Target of Action

Compounds like “3-Benzyloxy-2,2-dimethylpropionyl chloride” often target specific enzymes or receptors in the body. The exact target would depend on the specific structure and properties of the compound .

Mode of Action

The mode of action of such compounds typically involves binding to their target, which can lead to an alteration in the target’s activity. This can result in a variety of biological effects .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its target. This could lead to downstream effects on cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence these properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

属性

IUPAC Name |

2,2-dimethyl-3-phenylmethoxypropanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-12(2,11(13)14)9-15-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFGSAPRAFBOGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COCC1=CC=CC=C1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyloxy-2,2-dimethylpropionyl chloride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(17E)-17-{(2E)-[(5-nitrothiophen-2-yl)methylidene]hydrazinylidene}androst-5-en-3-ol](/img/structure/B2511707.png)

![N-(3-chloro-4-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2511712.png)

![N-(2-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2511715.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2511721.png)

![Methyl 3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2511725.png)

![L-Glutamic acid, N-[4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-, 1,5-dimethyl ester](/img/structure/B2511726.png)

![2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxy-N-phenylacetamide](/img/structure/B2511727.png)